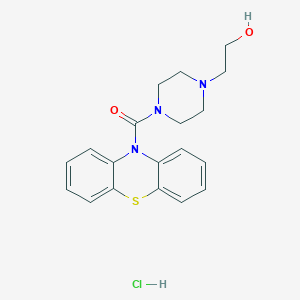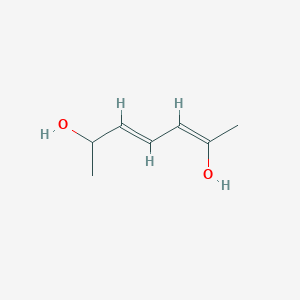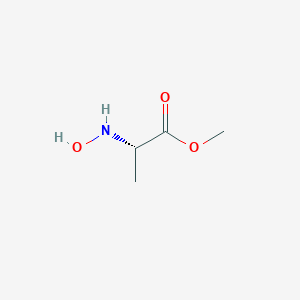![molecular formula C14H10O4S B024980 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 101139-75-7](/img/structure/B24980.png)
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a synthetic compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for various applications in the fields of biochemistry, pharmacology, and medicine. In
作用机制
The mechanism of action of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can damage cellular components, leading to cell death. In cancer cells, which have a higher rate of metabolism and ROS production, the ROS generated by 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione can induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is its versatility in scientific research. It can be used as a fluorescent probe, photosensitizer, or bioactive compound, depending on the application. Additionally, it has a long shelf life and is relatively stable under normal laboratory conditions. However, one of the limitations of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is its sensitivity to light, which can cause degradation and loss of activity.
未来方向
There are many future directions for the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione in scientific research. One direction is the development of new photosensitizers for photodynamic therapy. Another direction is the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione as a fluorescent probe for the detection of thiols in living cells. Additionally, it can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
In conclusion, 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a versatile compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for various applications in biochemistry, pharmacology, and medicine. The synthesis method has been optimized to produce high yields of pure 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione. Its mechanism of action involves the generation of ROS, which can induce apoptosis in cancer cells. It has many biochemical and physiological effects, including antioxidant properties and anti-inflammatory effects. While it has advantages in scientific research, it also has limitations, such as sensitivity to light. There are many future directions for the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, including the development of new photosensitizers and fluorescent probes, and the use as a lead compound for drug development.
合成方法
The synthesis of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves the reaction of 1,4-naphthoquinone with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis method has been optimized to produce high yields of pure 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione.
科学研究应用
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a bioactive compound in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-6-7-19-11-5-4-10-12-8(11)2-1-3-9(12)13(16)18-14(10)17/h1-5,15H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPRPZFQLDRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381751 |
Source


|
| Record name | 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
CAS RN |
101139-75-7 |
Source


|
| Record name | 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

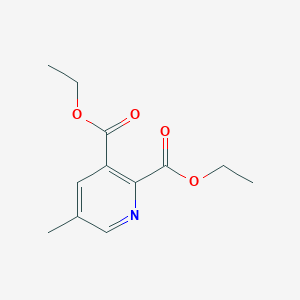
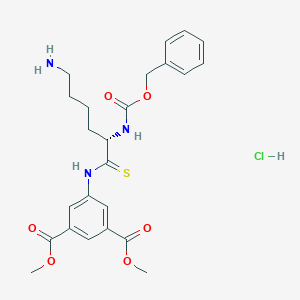


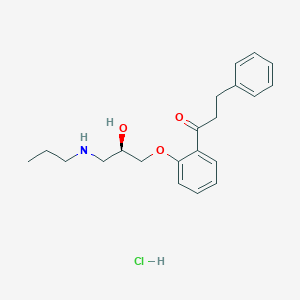
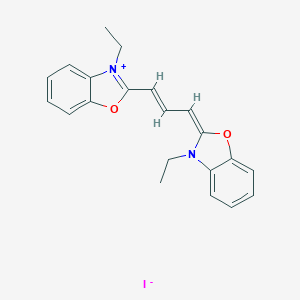
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
